1-benzyl-N-(2-fluorophenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N-(2-fluorophenyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-16-11-12-22-28-23-18(25(32)30(22)14-16)13-21(29(23)15-17-7-3-2-4-8-17)24(31)27-20-10-6-5-9-19(20)26/h2-14H,15H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYNAGPKVUQKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-N-(2-fluorophenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure that contributes to its biological activity. Key structural components include:
- Pyrido-pyrrolo-pyrimidine core : This heterocyclic framework is known for diverse biological activities.
- Carboxamide group : Imparts solubility and may influence receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound show significant antiviral properties, particularly against coronaviruses. In vitro assays revealed that certain derivatives could inhibit viral replication by over 90% at specific concentrations while exhibiting minimal cytotoxicity to host cells (Vero cells) . Molecular docking studies suggest effective binding within the active site of the main protease (Mpro), which is crucial for viral replication .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could significantly inhibit cyclooxygenase-2 (COX-2) activity. The IC50 values were comparable to standard anti-inflammatory drugs like celecoxib . This inhibition suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Several studies have reported the antiproliferative effects of pyrido-pyrrolo-pyrimidines. The compound's derivatives have shown promise in targeting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, compounds with specific substitutions on the pyrimidine ring demonstrated enhanced cytotoxicity against breast and lung cancer cell lines.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Proteases : The compound's ability to bind effectively to viral proteases disrupts the replication cycle of viruses.
- COX-2 Inhibition : By inhibiting COX-2 enzymatic activity, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following comparison focuses on compounds sharing the pyridopyrrolopyrimidine scaffold but differing in substituents, particularly at the N-aryl carboxamide position and alkyl/benzyl groups on the core structure. Data from diverse sources highlight physicochemical properties, synthetic routes, and substituent effects.
Table 1: Structural and Physicochemical Comparison
*Predicted or extrapolated values based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity :
- The N-(1-naphthyl) derivative (logP ~4.05) exhibits higher lipophilicity than the 2-fluorophenyl analog (logP ~3.12), likely due to the larger aromatic system enhancing hydrophobic interactions .
- Fluorine substitution at the 3-position (logP 2.88) vs. 2-position (logP 3.12) reduces lipophilicity, suggesting meta-fluorine decreases overall hydrophobicity compared to ortho-substitution .
Synthetic Flexibility :
- The core scaffold is synthesized via a general pathway involving condensation, hydrolysis, and coupling (). Modifications at the N-aryl group (e.g., naphthyl in vs. fluorophenyl in ) are achieved by varying the aniline derivative in the final step .
Hydrogen Bonding and Bioavailability: All compounds have 5 hydrogen bond acceptors, but the absence of donors in the N-benzyl-N-phenyl derivative () may reduce solubility, impacting bioavailability .
Table 2: NMR Chemical Shift Comparisons (Selected Regions)
- Structural Insights : NMR data () reveal that substituents alter electron density in Regions A (protons near the carboxamide) and B (core aromatic protons). Fluorine’s position directly influences chemical shift patterns, critical for deducing substituent localization .
Implications for Drug Development
- The 2-fluorophenyl derivative’s balance between lipophilicity and hydrogen bonding may optimize membrane permeability.
- SAR Considerations : The N-aryl group’s size and polarity are critical for target engagement. For instance, bulkier naphthyl groups may hinder binding in sterically restricted active sites compared to smaller fluorophenyl moieties .
Preparation Methods
Reaction Optimization and Yield Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | CDI | 70–78 |
| Solvent | Acetonitrile | 68–75 |
| Temperature | Reflux (82°C) | 72–78 |
| Aniline Equivalents | 1.1 eq | 70–76 |
The use of CDI over traditional coupling agents like DCC or EDC minimizes side reactions and simplifies purification. The 2-fluorophenyl group is introduced with high regioselectivity, as confirmed by high-resolution mass spectrometry (HRMS) and ¹⁹F NMR.
Analytical Characterization and Quality Control
The final product is characterized using spectroscopic and chromatographic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.21 (d, J = 7.6 Hz, 1H, pyrido-H), 7.65–7.58 (m, 2H, fluorophenyl-H), 7.45–7.32 (m, 5H, benzyl-H), 3.89 (s, 3H, methyl-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 154.3 (pyrimidine-C), 142.7 (pyrrole-C), 135.2–116.4 (aromatic-C).
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Alternative Routes
While the PMC method is the most direct, alternative approaches have been explored in patent literature. For instance, reductive amination strategies (as seen in TAK438 synthesis) could theoretically introduce the benzyl group post-cyclization. However, this requires additional protection/deprotection steps, reducing overall efficiency. Similarly, cyanide-mediated cyclization (from N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one synthesis) is less applicable due to the absence of a cyanohydrin intermediate in the target molecule’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
